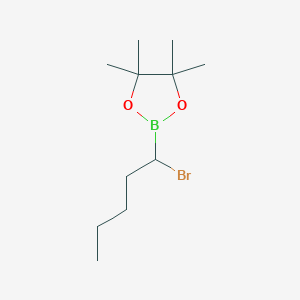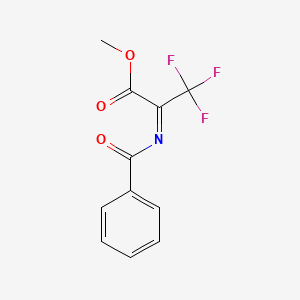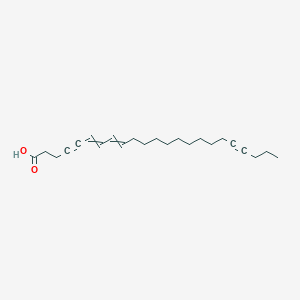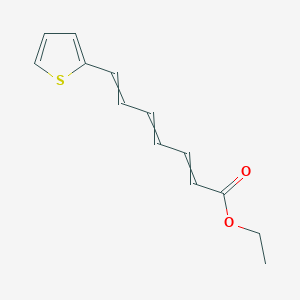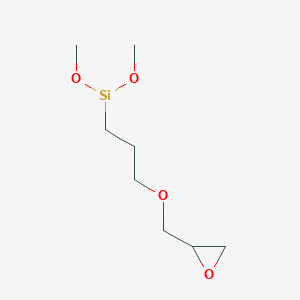
4-(4-Phenylbutanoyl)piperazine-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Phenylbutanoyl)piperazine-1-carbaldehyde is an organic compound with the molecular formula C15H20N2O2 It features a piperazine ring substituted with a phenylbutanoyl group and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenylbutanoyl)piperazine-1-carbaldehyde typically involves the reaction of piperazine with 4-phenylbutanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then oxidized to introduce the aldehyde group, completing the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results.
化学反応の分析
Types of Reactions
4-(4-Phenylbutanoyl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 4-(4-Phenylbutanoyl)piperazine-1-carboxylic acid.
Reduction: 4-(4-Phenylbutanoyl)piperazine-1-methanol.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
科学的研究の応用
4-(4-Phenylbutanoyl)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(4-Phenylbutanoyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenylbutanoyl group may also interact with hydrophobic pockets in target molecules, influencing their activity and stability .
類似化合物との比較
Similar Compounds
4-(4-Carboxy-phenyl)piperazine-1-carboxylic acid tert-butyl ester: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester: Contains an amino group instead of an aldehyde.
Uniqueness
4-(4-Phenylbutanoyl)piperazine-1-carbaldehyde is unique due to the presence of both an aldehyde group and a phenylbutanoyl group on the piperazine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.
特性
CAS番号 |
137517-44-3 |
|---|---|
分子式 |
C15H20N2O2 |
分子量 |
260.33 g/mol |
IUPAC名 |
4-(4-phenylbutanoyl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C15H20N2O2/c18-13-16-9-11-17(12-10-16)15(19)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-12H2 |
InChIキー |
YYDHOVDZMHTKPD-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C=O)C(=O)CCCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Acetyl-2-[(but-3-en-1-yl)oxy]benzonitrile](/img/structure/B14278572.png)




